4-(Trifluoromethyl)phenylacetonitrile

Crystallography Conformational Analysis Molecular Geometry

4-(Trifluoromethyl)phenylacetonitrile delivers a unique combination of strong electron-withdrawing character (Hammett σp=0.54) and high lipophilicity. Its near-planar conformation (Ph–CH2CN torsion angle = -6.4°) provides predictable geometry for MOFs, COFs, and conformationally constrained ligands. Validated as a precursor to n-type organic semiconductors (cyano-distyrylbenzene derivatives) for OFETs and OPVs. Historically patented as cardiovascular drug intermediate. Insist on ≥98% GC purity for reproducible supramolecular assembly and optoelectronic device performance.

Molecular Formula C9H6F3N
Molecular Weight 185.15 g/mol
CAS No. 2338-75-2
Cat. No. B1294351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)phenylacetonitrile
CAS2338-75-2
Molecular FormulaC9H6F3N
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC#N)C(F)(F)F
InChIInChI=1S/C9H6F3N/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5H2
InChIKeyQNKOCFJZJWOXDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)phenylacetonitrile (CAS 2338-75-2) Procurement-Grade Chemical Properties and Core Specifications


4-(Trifluoromethyl)phenylacetonitrile (CAS 2338-75-2) is a para-substituted phenylacetonitrile derivative characterized by a strongly electron-withdrawing trifluoromethyl (-CF3) group and a reactive nitrile (-CN) moiety. It is a white to almost white crystalline solid with a melting point of 47–49 °C and a boiling point of 131–132 °C at 20 mmHg . This compound serves as a versatile building block in organic synthesis, particularly valued for its ability to introduce both lipophilic and electron-deficient aromatic character into target molecules . It is commercially available with a standard purity of >98.0% (GC) .

Why 4-(Trifluoromethyl)phenylacetonitrile (CAS 2338-75-2) Cannot Be Replaced by Generic Analogs


Simple substitution of 4-(trifluoromethyl)phenylacetonitrile with other 4-substituted phenylacetonitriles (e.g., 4-fluoro, 4-chloro, or unsubstituted) is not chemically or functionally equivalent. The para-trifluoromethyl group imparts a unique combination of strong electron-withdrawing character (σp = 0.54) and high lipophilicity that fundamentally alters the compound's molecular geometry, reactivity, and performance in downstream applications [1]. As shown below, these differences manifest in crystallographic conformation, electronic effects, and material properties, meaning that analog replacement can compromise synthetic yields, biological activity, or device performance [2].

4-(Trifluoromethyl)phenylacetonitrile (CAS 2338-75-2): Quantified Differentiation Evidence vs. Closest Analogs


Near-Planar Conformation vs. Non-Planar Benzyl Cyanide

The para-trifluoromethyl group forces the phenylacetonitrile scaffold into a near-planar conformation. X-ray crystallography reveals a Ph–CH2CN torsion angle of -6.4 (2)° for the target compound [1]. In contrast, the unsubstituted analog, benzyl cyanide, is characterized by a non-planar heavy atom skeleton where the CH2CN group is tilted by up to 50° relative to the phenyl ring, as determined by microwave spectroscopy and quantum chemical calculations [2]. This significant conformational difference is a direct consequence of the strong electron-withdrawing effect of the CF3 group.

Crystallography Conformational Analysis Molecular Geometry

Stronger Electron-Withdrawing Effect vs. Halogen Analogs

The para-CF3 substituent exerts a significantly stronger electron-withdrawing inductive effect than other common para-halogen substituents. This is quantified by the Hammett substituent constant (σp), where a higher value indicates a greater capacity to stabilize negative charge or influence reaction rates [1]. The target compound's CF3 group (σp = 0.54) is a markedly stronger electron-withdrawing group compared to para-Cl (σp = 0.23), para-Br (σp = 0.23), and para-F (σp = 0.06) [1].

Physical Organic Chemistry Reactivity Hammett Analysis

Enabling N-Type Organic Semiconductor Synthesis

The trifluoromethyl group's strong electron-withdrawing nature is essential for the synthesis of specific n-type organic semiconductors. 4-(Trifluoromethyl)phenylacetonitrile is a key precursor in the preparation of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene, a cyano-substituted distyrylbenzene derivative that functions as a novel n-type organic semiconductor . The electron-deficient CF3 group lowers the LUMO energy level, facilitating electron injection and transport, a property not readily achieved with non-fluorinated or less electron-withdrawing analogs.

Organic Electronics Semiconductor Synthesis Materials Chemistry

4-(Trifluoromethyl)phenylacetonitrile (CAS 2338-75-2): Evidence-Backed Application Scenarios


Synthesis of Conformationally Defined Ligands and Supramolecular Building Blocks

Based on its near-planar conformation (Ph–CH2CN torsion angle = -6.4°) [1], this compound is ideally suited as a rigid building block in the design of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and conformationally constrained ligands. Its predictable geometry, in stark contrast to the flexible, non-planar benzyl cyanide [2], allows for more precise control over supramolecular assembly and crystal packing.

Synthesis of N-Type Organic Semiconductors and Electron-Transport Materials

The strong electron-withdrawing nature of the CF3 group (σp = 0.54) [3] makes this compound a critical precursor for synthesizing electron-deficient π-conjugated systems. Its established use in creating a cyano-substituted distyrylbenzene derivative that functions as an n-type organic semiconductor validates its utility in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other optoelectronic devices where lowering the LUMO level is essential for electron injection and transport.

Medicinal Chemistry Intermediate Requiring High Lipophilicity and Metabolic Stability

The trifluoromethyl group imparts high lipophilicity and metabolic stability to drug candidates. This compound serves as a versatile intermediate for introducing a CF3-substituted benzyl nitrile moiety, a pharmacophore found in various bioactive molecules. Its historical patenting as a precursor to coronary dilators [4] demonstrates its established role in pharmaceutical research, particularly for compounds targeting cardiovascular or central nervous system indications where the unique electronic and steric profile of the CF3 group is pharmacokinetically advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethyl)phenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.